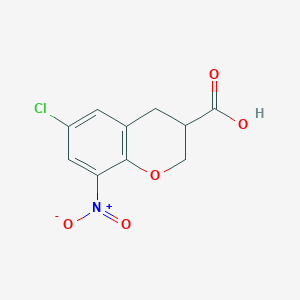

6-Chloro-8-nitrochromane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-8-nitrochromane-3-carboxylic acid is a chemical compound with diverse applications in scientific research. It has a molecular weight of 257.63 and a molecular formula of C10H8ClNO5 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H8ClNO5 . Unfortunately, the specific structural details are not provided in the search results.Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . Its molecular weight is 257.63 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

Chromone derivatives, such as those related to 6-Chloro-8-nitrochromane-3-carboxylic acid, play a crucial role in synthetic chemistry, serving as versatile intermediates for the development of pharmacologically active compounds. For instance, the study by Cagide et al. (2019) highlights the optimization of the synthetic route for Chromone-2-carboxylic acids, demonstrating their significance in speeding up the discovery of chromone-based multitarget-directed ligands. This approach is crucial for generating diverse and concise chemical libraries essential in drug discovery efforts (Cagide, Oliveira, Reis, & Borges, 2019).

Catalysis and Material Science

In material science, the structural characteristics of chromane derivatives, akin to this compound, contribute to the development of novel materials with potential applications in catalysis and as functional components in electronic devices. The research conducted by Zhao et al. (2013) on a new copper-based metal-organic framework demonstrates its efficiency as a recyclable heterogeneous catalyst for the enamination of β-ketoesters, showcasing the broader applicability of chromane-related compounds in catalysis (Zhao, Deng, Ma, Ji, & Wang, 2013).

Organic Photochromism

The photochromic behavior of chromane derivatives, closely related to the structural framework of this compound, is another area of interest. Namba and Suzuki's study (1975) on the photochromism of a nitrospiro[indoline-2,2′-2H-benzopyran] derivative in water-dioxane mixtures reveals the potential of chromane-related compounds in developing photoresponsive materials. Such materials could find applications in smart windows, photo-switchable devices, and molecular electronics (Namba & Suzuki, 1975).

Environmental Science

In environmental science, studies on chromane derivatives' reactivity and transformation could inform the understanding of pollutant behavior and the development of remediation strategies. For example, McCurry, Quay, and Mitch's investigation (2016) into the formation of chloropicrin through ozonation and chlorination of amines to nitro compounds provides insights into water treatment processes and the formation of disinfection by-products. While not directly related to this compound, this research underscores the environmental implications of chemical transformations involving nitro and chloro functional groups (McCurry, Quay, & Mitch, 2016).

Eigenschaften

IUPAC Name |

6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5/c11-7-2-5-1-6(10(13)14)4-17-9(5)8(3-7)12(15)16/h2-3,6H,1,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTMVTXXMSRLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)